The compound "N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine" represents a class of pyrimidine derivatives that have been the subject of various pharmacological studies due to their potential therapeutic applications. Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental structure for several biological molecules, including nucleotides and nucleic acids. Derivatives of pyrimidine have been synthesized and evaluated for various biological activities, including anti-inflammatory and kinase inhibitory effects, which could be beneficial in treating diseases like psoriasis.
In the field of anti-inflammatory drugs, pyrimidine derivatives have demonstrated significant potential. For example, the synthesis of 4,6-substituted di-(phenyl) pyrimidin-2-amines has led to compounds that exhibit a highly significant reduction in edema volume, indicating strong anti-inflammatory activity2. This suggests that such compounds could be developed into effective treatments for conditions characterized by inflammation.
The application of pyrimidine derivatives extends to the treatment of psoriasis, a chronic autoimmune skin disease. The aforementioned NIK inhibitors have been tested in an imiquimod-induced psoriasis mouse model, where oral administration resulted in the effective alleviation of psoriasis symptoms, including erythema, swelling, skin thickening, and scales. The treatment also attenuated the infiltration of macrophages, which are immune cells involved in the inflammatory response1.
Although not directly related to the compound , the synthesis of related pyrimidine derivatives has been explored in the context of antibiotic development. For instance, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a key intermediate in the preparation of premafloxacin, an antibiotic aimed at combating pathogens of veterinary importance3. This highlights the versatility of pyrimidine derivatives in contributing to various therapeutic areas, including antibacterial treatments.
N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is classified as a pyrimidine derivative with a molecular formula of and a molecular weight of 307.31 g/mol. It is recognized under various synonyms including Nitro imatinib and Imatinib impurity 16. The compound is associated with the CAS number 152460-09-8, indicating its unique identity within chemical databases .
The synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine has been explored through several methods, showcasing advancements in reaction conditions and efficiency:
The molecular structure of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine can be characterized by:
N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine participates in various chemical reactions:
The mechanism of action for N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is primarily related to its interaction with protein kinases involved in cell signaling pathways:
The physical and chemical properties of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine include:
Property | Value |
---|---|
Melting Point | 188–193 °C |
Boiling Point | Predicted at ~546.6 °C |
Density | Approximately 1.344 g/cm³ |
Solubility | Soluble in chloroform |
pKa | ~2.68 |
Color | Yellow |
These properties indicate that the compound is solid at room temperature and has moderate solubility in organic solvents .
N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine has several scientific applications:
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (CAS 152460-09-8) is a critical advanced intermediate in synthesizing Bcr-Abl tyrosine kinase inhibitors, most notably imatinib mesylate. Its strategic position in the synthetic pathway occurs just prior to the final coupling step with 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, forming the complete imatinib scaffold [2] [7] [10]. This compound’s nitro group (–NO₂) serves as a protected precursor to the pharmacologically essential aniline (–NH₂) functionality in imatinib’s final structure. During synthesis, selective reduction of this nitro group yields the corresponding 5-amino derivative, which undergoes condensation with acylating agents to construct the drug’s benzamide pharmacophore [8].
The synthesis employs nucleophilic aromatic substitution (SNAr) reactions between 2-methyl-5-nitroaniline and 4-(3-pyridyl)-2-chloropyrimidine under basic conditions. Industrial-scale processes utilize microwave-assisted coupling to enhance reaction efficiency, achieving yields >85% within minutes when using dimethyl sulfoxide as solvent and sodium hydroxide as base [8]. Global pharmaceutical suppliers including Hangzhou FST Pharmaceutical and Simson Pharma manufacture this intermediate under cold-chain transportation protocols to ensure stability, reflecting its indispensable role in antineoplastic production [2] [7] [10].
Table 1: Synthetic Applications in Tyrosine Kinase Inhibitor Production
Reaction Step | Reagents/Conditions | Function in Imatinib Synthesis | Output Compound |
---|---|---|---|
Nitro Intermediate Synthesis | 2-methyl-5-nitroaniline + 4-(3-pyridyl)-2-chloropyrimidine, DMSO, NaOH, microwave (120°C, 5 min) [8] | Core scaffold assembly | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine |
Reduction | H₂/Pd-C or SnCl₂, ethanol, reflux [3] [10] | Nitro-to-amine conversion | N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine |
Acylation | 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride, dichloromethane, triethylamine [10] | Final coupling | Imatinib free base |
This compound’s molecular architecture (C₁₆H₁₃N₅O₂; MW 307.31 g/mol) contains three domains essential for kinase inhibition:
The conserved pyridyl-pyrimidine motif enables competitive ATP displacement in the kinase domain, while the ortho-methyl group on the aniline ring prevents steric clashes with Thr315—a key residue mutated in imatinib-resistant leukemia [4] [9]. X-ray crystallography studies confirm that this intermediate’s binding mode partially overlaps with imatinib’s "DFG-out" conformation, where the activation loop adopts an inactive pose [5]. Notably, the nitro group’s electron-withdrawing nature slightly distorts the phenyl ring’s dihedral angle compared to the final drug, reducing binding affinity by ~100-fold [5] [9]. Nevertheless, this scaffold effectively serves as the structural blueprint for inhibitors targeting Bcr-Abl1’s allosteric pockets.
Table 2: Structural Comparison with Approved Tyrosine Kinase Inhibitors
Structural Domain | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Imatinib | Nilotinib |
---|---|---|---|
Hinge-binding moiety | Pyrimidine-pyridine | Pyrimidine-pyridine | Pyrimidine-pyridine |
Hydrophobic tail | 2-Methyl-5-nitrophenyl | N-Methylpiperazine | Trifluoromethylimidazole |
Gatekeeper interaction | Methyl group at ortho position | Methyl group at ortho position | Trifluoromethyl group |
Key functional group | Nitro (–NO₂) | Amide (–CONH–) | Imidazole |
The presence of both aromatic nitro and primary amine functionalities in this compound necessitates rigorous genotoxicity risk management during pharmaceutical manufacturing. Regulatory agencies classify nitroaromatics as potential mutagens due to their ability to undergo metabolic reduction to hydroxylamines, which can form DNA adducts [3] [6]. Computational toxicology assessments using QSAR models predict positive alerts for mutagenicity, with particular concern for the nitro group’s electrophilic potential [6].
Experimental data confirms these risks:
Manufacturing controls include:
Table 3: Genotoxicity Risk Mitigation Strategies
Risk Parameter | Control Measure | Acceptance Limit | Analytical Method |
---|---|---|---|
Nitroso impurities | Recrystallization from chloroform/hexane | ≤1 ppm | LC-MS/MS (LOQ: 0.01 ppm) |
Photodegradation | Amber glass containers; nitrogen headspace | No detectable degradation at 25°C/60% RH for 24 months | HPLC-UV (254 nm) |
Residual solvents | Azeotropic distillation with toluene | ICH Q3C Class 2 limits | GC-FID |
Heavy metals | Chelation filtration | ≤10 ppm | ICP-MS |
These protocols align with ICH M7 guidelines, categorizing this intermediate as a "cohort of concern" substance requiring strict supplier qualification and batch-specific genotoxicity testing when used in active pharmaceutical ingredient synthesis [3] [6] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3